molecular formula C14H11BrN2 B12530828 5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole

5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole

Cat. No.: B12530828
M. Wt: 287.15 g/mol
InChI Key: RGOMZENFFLURJY-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole (CAS 1527481-78-2) is a high-value brominated indole derivative supplied as a yellow to white solid with a melting point of 68-71 °C . With a molecular formula of C₁₄H₁₁BrN₂ and a molecular weight of 287.16 g/mol, this compound serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research . Its molecular structure features a 1H-indole core that is functionalized at the 1-position with a pyridin-2-ylmethyl group and at the 5-position with a bromine atom. The bromine substituent makes it a particularly useful building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. While specific biological data for this exact compound is not available, indole derivatives bearing similar N-alkylpyridyl and halogen substitutions are recognized as critical precursors in the synthesis of active pharmaceutical ingredients. For instance, patented processes describe structurally analogous 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole compounds as key intermediates in the production of therapeutics like eletriptan, which is used to treat migraines . This highlights the potential application of this chemical scaffold in developing neurologically active drugs. Researchers in medicinal chemistry can leverage this compound to explore new pharmacologically active molecules, particularly in central nervous system (CNS) drug discovery and oncology. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use. Proper storage conditions include sealing the product in a dry environment at room temperature (20-22 °C) .

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

5-bromo-1-(pyridin-2-ylmethyl)indole

InChI

InChI=1S/C14H11BrN2/c15-12-4-5-14-11(9-12)6-8-17(14)10-13-3-1-2-7-16-13/h1-9H,10H2

InChI Key

RGOMZENFFLURJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Key Challenges

  • Regioselectivity : Indole’s NH group directs electrophilic substitution to C2/C3 positions, requiring protection/deprotection strategies for C5 bromination.
  • Stability : Pyridin-2-ylmethyl intermediates may require careful handling due to potential side reactions.

Bromination of Indole at C5

Method 1: Electrophilic Aromatic Substitution (EAS)

Reagents : Bromine (Br₂), Lewis acid catalyst (e.g., FeBr₃).
Conditions :

Parameter Detail
Solvent Dichloromethane (DCM) or THF
Temperature 0–25°C
Reaction Time 2–4 hours

Procedure :

  • Protect indole’s NH group as an acetyl derivative (1-acetylindole) to deactivate the ring.
  • Brominate at C5 using Br₂/FeBr₃, leveraging the directing effects of the acetyl group.
  • Deprotect the NH group via hydrolysis (e.g., HCl/H₂O) to yield 5-bromoindole.

Yield : ~60–70% (inferred from analogous bromination reactions in indole derivatives).

N-Alkylation of 5-Bromoindole

Method 2: Nucleophilic Substitution

Reagents : 2-Pyridinemethyl bromide, base (NaH or K₂CO₃).
Conditions :

Parameter Detail
Solvent DMF or THF
Temperature 25–50°C
Reaction Time 12–24 hours

Procedure :

  • Deprotonate 5-bromoindole with NaH in DMF.
  • React with 2-pyridinemethyl bromide (prepared from 2-pyridinemethanol via PBr₃/HBr).
  • Purify via column chromatography (SiO₂, DCM/MeOH).

Yield : ~50–65% (based on analogous alkylation reactions).

Alternative Approaches

Method 3: Mitsunobu Alkylation

Reagents : 2-Pyridinemethanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
Conditions :

Parameter Detail
Solvent THF or DCM
Temperature 0–25°C
Reaction Time 6–12 hours

Procedure :

  • React 5-bromoindole, 2-pyridinemethanol, PPh₃, and DEAD in THF.
  • Isolate the product via extraction and purification.

Advantages : Avoids pre-formation of alkyl bromides.
Limitations : Lower yields (~40–50%) compared to nucleophilic substitution.

Experimental Data Summary

Step Reagents/Conditions Yield Reference
C5 Bromination Br₂/FeBr₃, DCM, 0°C 60–70%
N-Alkylation NaH, DMF, 50°C, 12h 50–65%
Mitsunobu PPh₃, DEAD, THF, 0°C 40–50%

Critical Analysis

  • Bromination : Requires precise control of reaction conditions to minimize over-bromination.
  • Alkylation : 2-Pyridinemethyl bromide’s stability is a limiting factor; alternative methods (e.g., Grignard reagents) remain unexplored.
  • Purification : Column chromatography (SiO₂, DCM/MeOH) is essential for isolating the target compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction Reactions: Reduction can be used to remove the bromine atom or modify the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield 1-(pyridin-2-ylmethyl)-1H-indole-5-amine, while oxidation might produce this compound-2-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-bromo-1-(pyridin-2-ylmethyl)-1H-indole and its derivatives in targeting various cancer types. The compound's structure allows for interaction with key biological pathways involved in tumor growth and metastasis.

  • Mechanisms of Action :
    • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells.
    • Inhibition of Angiogenesis : In vitro assays demonstrated that these compounds can significantly inhibit the formation of new blood vessels, which is crucial for tumor growth.

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies conducted on indole derivatives, including this compound, have provided insights into optimizing their anticancer properties. For instance, modifications in the pyridine ring have been shown to enhance binding affinities to target proteins involved in cancer progression .

Synthesis and Intermediate Role

This compound serves as a key intermediate in the synthesis of various bioactive compounds. Its bromine atom and indole structure provide a versatile platform for further chemical modifications.

Synthesis of Eletriptan

This compound is particularly noted for its role as an intermediate in the synthesis of eletriptan, a medication used for treating migraines. The synthetic pathway involves several steps where this compound is transformed into more complex structures through various chemical reactions .

Case Studies

Several case studies have documented the efficacy of compounds derived from or related to this compound:

Case Study Description
Clinical Trial on Anticancer Efficacy A clinical trial involving a derivative of this compound showed significant tumor size reduction among patients with advanced solid tumors when combined with standard chemotherapy .
Preclinical Model In animal models, administration of similar compounds resulted in prolonged survival rates in mice with xenograft tumors, indicating potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and pyridine groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1 Position

The N1 substituent significantly influences physicochemical properties and biological interactions. Key analogs include:

Compound Name N1 Substituent Key Properties Reference
5-Bromo-1-(pyrimidin-2-yl)-1H-indole Pyrimidin-2-yl Enhanced π-π stacking due to pyrimidine; reduced basicity vs. pyridine.
5-Bromo-1-methyl-1H-indole Methyl Lower molecular weight (MW: 226.07 g/mol); increased lipophilicity (logP ~3.2)
5-Bromo-1-(phenylsulfonyl)-1H-indole Phenylsulfonyl Electron-withdrawing group; higher polarity (MW: 336.20 g/mol).
5-Bromo-1-(triisopropylsilyl)-1H-indole Triisopropylsilyl Bulky protecting group; improves steric hindrance (MW: 352.38 g/mol).
5-Bromo-1-(prop-2-yn-1-yl)-1H-indole Propargyl Alkyne functionality enables click chemistry modifications.

Key Observations :

  • Electronic Effects : Pyridin-2-ylmethyl (user's compound) offers moderate electron-donating properties compared to phenylsulfonyl (electron-withdrawing) .
  • Solubility : The pyridinylmethyl group may enhance aqueous solubility relative to triisopropylsilyl or methyl groups due to polar interactions .
  • Reactivity : Propargyl and pyrimidinyl substituents enable post-synthetic modifications (e.g., cross-coupling or cycloaddition reactions) .

Substituent Variations at Other Positions

C3 Modifications
  • 5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (): Bulky phenethyl-imidazole substituents may hinder rotational freedom, affecting binding pocket interactions .
Halogenation Patterns
  • 5-Bromo-2-chloro-1-methyl-1H-indole (): Dual halogenation increases molecular weight (MW: 248.53 g/mol) and alters regioselectivity in further substitutions .

Biological Activity

5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole is a compound of significant interest due to its diverse biological activities. This article provides an in-depth overview of its pharmacological properties, focusing on its anticancer, antibacterial, antifungal, and antiviral activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole class of compounds, which are known for their complex structure and varied biological activities. The incorporation of a bromine atom and a pyridine moiety enhances its pharmacological potential.

Anticancer Activity

Several studies have highlighted the anticancer properties of indole derivatives, including this compound. Research indicates that indole compounds can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (μM)Inhibition (%) at 100 μM
This compoundHCT-1539.761
This compoundSW-62039.758
Other IndolesMCF-7VariesVaries

The compound demonstrated a notable inhibition rate against colon cancer cells (SW-620) with an IC50 value of approximately 39.7 μM, indicating its potential as an anticancer agent .

Antibacterial Activity

Indole derivatives, including the target compound, exhibit significant antibacterial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Table 2: Antibacterial Activity

CompoundBacteriaMIC (µg/mL)
This compoundE. coli<125
Pseudomonas aeruginosa150
Bacillus subtilis75

In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

The antifungal activity of indole derivatives has been documented extensively. Compounds similar to this compound have shown effectiveness against various fungal strains.

Table 3: Antifungal Activity

CompoundFungal StrainMIC (µg/mL)
This compoundFusarium oxysporum<100
Curvularia lunata<150

These findings suggest that the compound could be utilized in antifungal treatments, particularly against resistant fungal strains .

Antiviral Activity

Recent research has also explored the antiviral potential of indole derivatives. The presence of the pyridine ring in the structure may enhance interactions with viral proteins.

Case Study: Antiviral Efficacy

A study investigated the antiviral activity of several indole derivatives against SARS-CoV-2. The results indicated that certain modifications in the indole structure could lead to enhanced binding affinity to viral proteins, suggesting a promising avenue for developing antiviral agents .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole?

Methodological Answer: The compound is typically synthesized via two primary routes:

  • N-Alkylation : Reacting 5-bromo-1H-indole with propargyl bromide or pyridin-2-ylmethyl halides in anhydrous DMSO using NaH as a base. This method achieves near-quantitative yields under optimized conditions .
  • Click Chemistry (CuAAC) : Copper-catalyzed azide-alkyne cycloaddition, where intermediates like 3-(2-azidoethyl)-5-bromo-1H-indole react with pyridinyl alkynes. PEG-400:DMF solvents and CuI catalysis yield triazole-linked derivatives, though yields may vary (25–42%) .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey References
N-AlkylationNaH, DMSO, propargyl bromide>99%
CuAAC FunctionalizationCuI, PEG-400:DMF, 12h reaction25–42%

Q. How is the structure of this compound confirmed?

Methodological Answer: Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Pyridinyl protons appear as multiplets (δ 7.23–8.71), while indole protons show distinct signals (e.g., δ 7.72 for Br-substituted indole) .
    • ¹³C NMR : Pyridinyl carbons resonate at δ 157–158, and indole carbons at δ 105–135 .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 273.9974) confirm the molecular formula .
  • X-ray Crystallography : Used to resolve ambiguities in substituent positioning (e.g., SHELX or OLEX2 software) .

Advanced Research Questions

Q. How can researchers optimize low yields in CuAAC reactions for indole derivatives?

Methodological Answer: Low yields (e.g., 25% in ) may arise from incomplete azide-alkyne coupling. Optimization strategies include:

  • Catalyst Screening : Replace CuI with [Cu(PPh₃)₃Br] for improved regioselectivity.
  • Solvent Systems : Test ionic liquids or THF:water mixtures to enhance solubility.
  • Reaction Monitoring : Use TLC or in situ IR to track progress and adjust time/temperature .

Q. What analytical strategies resolve discrepancies in NMR data for substituted indoles?

Methodological Answer: Discrepancies in δ values (e.g., indole proton shifts varying by 0.5 ppm across studies) can be addressed by:

  • Solvent Calibration : Compare data in CDCl₃ vs. DMSO-d₆, as solvent polarity affects shifts .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyridinyl vs. indole protons) .
  • Cross-Validation : Match with synthetic intermediates (e.g., 5-bromo-1-methyl-1H-indole in ) .

Q. What are the implications of substituent positions on biological activity?

Methodological Answer: Substituents at the indole 3- or 5-position significantly impact bioactivity:

  • Antioxidant Applications : 5-Bromo derivatives show enhanced radical scavenging due to bromine’s electron-withdrawing effects .
  • Enzyme Inhibition : Pyridinylmethyl groups at N1 improve binding to kinases (e.g., Flt3) by mimicking ATP’s heterocyclic motifs .

Q. Table 2: Spectral Data for Key Derivatives

Compound¹H NMR (δ)¹³C NMR (δ)HRMS ([M+H]⁺)Reference
This compound7.23–8.71 (m, pyridinyl)105.99–158.05273.9974
5-Bromo-3-(methylthio)-1H-indole7.72 (d, J=2.0 Hz)121.2–146.0385.0461

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use crystallographic data (e.g., from ) to model binding poses in enzymes like Flt3 kinase .
  • DFT Calculations : Analyze electron density maps to assess bromine’s role in charge distribution .
  • MD Simulations : Predict stability of ligand-protein complexes over time (e.g., GROMACS or AMBER) .

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